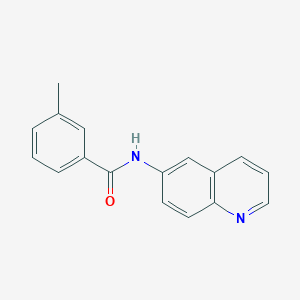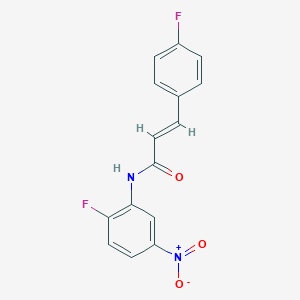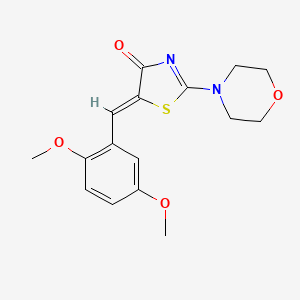
3-methyl-N-6-quinolinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-6-quinolinylbenzamide is a compound belonging to the class of quinolinylbenzamides, which are known for their varied biological activities. These substances have been studied for their potential roles in pharmaceutical sciences, particularly as inhibitors and agents in the treatment of diseases such as HIV.
Synthesis Analysis
The synthesis of quinoline derivatives, similar to 3-methyl-N-6-quinolinylbenzamide, involves several steps including the Morita-Baylis-Hillman reaction, a method that provides access to a library of novel compounds for potential HIV-1 integrase inhibition (Sekgota et al., 2017). Other methods include the iodine-catalyzed oxidative coupling of aminobenzamides with methyl ketones to produce quinazolin-4(3H)-ones (Mohammed et al., 2015).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. Studies like the psycho- and neurotropic profiling of novel quinoline derivatives indicate the significant role of molecular structure in their biological effects (Podolsky et al., 2017).
Chemical Reactions and Properties
The chemical properties of quinoline derivatives, including 3-methyl-N-6-quinolinylbenzamide, are characterized by their reactions with various agents and under different conditions. The reactivity of these compounds is essential for their application in medicinal chemistry and the development of pharmaceutical agents.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are important for their application and efficacy in drug formulation and delivery. These properties are determined by the compound's molecular structure and substituents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under different conditions, are crucial for the pharmacological activity and stability of quinoline derivatives. These properties influence the compound's behavior in biological systems and its interaction with biological targets.
References (Sources)
- (Sekgota et al., 2017) - Synthesis methods and potential biological activities of quinoline derivatives.
- (Mohammed et al., 2015) - Iodine-catalyzed synthesis showcasing chemical reactions pertinent to quinoline derivatives.
- (Podolsky et al., 2017) - Study on the molecular structure and psycho-neurotropic properties of quinoline derivatives.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “3-methyl-N-6-quinolinylbenzamide” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical agent, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .
Propiedades
IUPAC Name |
3-methyl-N-quinolin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-4-2-5-14(10-12)17(20)19-15-7-8-16-13(11-15)6-3-9-18-16/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIKGSIIZJRJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)
![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594863.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)
![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)

![4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5594885.png)
![4-[(dimethylamino)sulfonyl]-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5594888.png)
![N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-6-yl acetate](/img/structure/B5594899.png)

